molecular formula C12H20O3S B8601290 1-Adamantylmethyl methanesulfonate

1-Adamantylmethyl methanesulfonate

Cat. No.: B8601290
M. Wt: 244.35 g/mol
InChI Key: VRBUVHIMZUMFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is synthesized via the reaction of 1-hydroxyadamantane with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in dichloromethane (CH₂Cl₂). This yields a white solid with a high purity (98%) and excellent yield (98%) under optimized conditions . The adamantyl group confers steric bulk and lipophilicity, making the compound valuable in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceutical chemistry.

Properties

Molecular Formula

C12H20O3S

Molecular Weight

244.35 g/mol

IUPAC Name

1-adamantylmethyl methanesulfonate

InChI

InChI=1S/C12H20O3S/c1-16(13,14)15-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-8H2,1H3

InChI Key

VRBUVHIMZUMFJA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Adamantyl Bromomethyl Ketone (1-AdBrMK)

  • Synthesis: Prepared by refluxing 1-adamantyl methyl ketone with N-bromosuccinimide (NBS) in methanol and petroleum ether, yielding 85% after recrystallization .
  • Reactivity : The bromine atom in 1-AdBrMK acts as a superior leaving group compared to methanesulfonate, enabling nucleophilic substitution reactions. For example, it reacts with carboxylic acids in DMF to form esters (e.g., 2a: benzoate, 2b: 2-chlorobenzoate) .
  • Physical Properties: Property 1-AdBrMK 1-Adamantylmethyl Methanesulfonate Melting Point (K) 326–328 Not reported Yield (%) 85 98 Key Functional Group C-Br O-SO₂-CH₃

Adamantyl Esters (e.g., 2a and 2b)

  • Synthesis : 1-AdBrMK reacts with benzoic acid or 2-chlorobenzoic acid to form esters (2a and 2b) in 80–83% yield .
  • Stability : The ester linkage in 2a/2b is less reactive than sulfonate esters, making them more stable under basic conditions.
  • Spectroscopic Data :
    • FTIR : Both compounds show C=O stretches at 1709 cm⁻¹, similar to this compound’s sulfonate group vibrations (1254–1094 cm⁻¹) .
    • ¹H-NMR : Adamantane protons appear as broad signals (δ 1.72–2.09 ppm), consistent across derivatives .

Methyl Methanesulfonate (MMS)

  • Toxicity : MMS (a simpler sulfonate ester) induces DNA damage and activates p53 pathways at 200 µM, as shown in toxicological studies .
  • Reactivity : Lacks the adamantyl group, making it less sterically hindered but more water-soluble. This contrasts with this compound, where the adamantane moiety reduces aqueous solubility but enhances membrane permeability .

Adamantyl Pyridyl Sulfonyl/Sulfinyl Derivatives

  • Examples : 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfonyl]ethan-1-one and sulfinyl analogs .
  • Applications : These derivatives exhibit selective inhibition in biological systems due to sulfonyl/sulfinyl groups’ electron-withdrawing effects.
  • Comparison : Sulfonate esters (e.g., this compound) are less oxidized than sulfones but more reactive than sulfoxides, influencing their use in medicinal chemistry .

Key Research Findings and Data

Reactivity Trends

  • Leaving Group Efficiency :
    Br (1-AdBrMK) > MsO⁻ (this compound) > Cl (in aryl esters) .
  • Steric Effects : The adamantyl group in this compound slows reaction kinetics in SN2 mechanisms compared to MMS .

Thermal and Chemical Stability

  • Thermal Stability : Adamantane derivatives generally decompose above 500 K, but sulfonate esters (e.g., this compound) are stable below 373 K .
  • Solubility: Compound Solubility in Organic Solvents this compound High (CH₂Cl₂, acetone) Adamantyl Bromomethyl Ketone Moderate (ethanol, DMF)

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